molecular formula HTO<br>T2O<br>H2O B083006 hydrogen tritium oxide CAS No. 13670-17-2

hydrogen tritium oxide

Cat. No.: B083006
CAS No.: 13670-17-2
M. Wt: 22.031 g/mol
InChI Key: XLYOFNOQVPJJNP-PWCQTSIFSA-N
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Description

Water, also known as oxidane or hydrogen oxide, is a simple yet essential compound composed of two hydrogen atoms covalently bonded to one oxygen atom. It exists in three states: solid (ice), liquid (water), and gas (steam). Water is vital for all known forms of life and plays a crucial role in various chemical, biological, and industrial processes .

Preparation Methods

Water is naturally abundant and can be obtained through various methods:

Chemical Reactions Analysis

Water participates in a wide range of chemical reactions:

    Oxidation-Reduction Reactions: Water can act as both an oxidizing and reducing agent. For example, in the electrolysis of water[ 2H_2O \rightarrow 2H_2 + O_2 ]

    Acid-Base Reactions: Water can act as both an acid and a base. For instance, in the dissociation of water[ H_2O \rightarrow H^+ + OH^- ]

    Hydrolysis Reactions: Water is often involved in hydrolysis reactions, where it breaks down compounds.

Scientific Research Applications

Water has numerous applications in scientific research:

Mechanism of Action

Water exerts its effects through various mechanisms:

Comparison with Similar Compounds

Water can be compared to other similar compounds, such as hydrogen sulfide and ammonia:

    Hydrogen Sulfide (H₂S): Unlike water, hydrogen sulfide is a gas at room temperature and has a distinct rotten egg smell. It is less polar and less effective as a solvent.

    Ammonia (NH₃): Ammonia is a gas at room temperature and has a pungent odor.

Properties

InChI

InChI=1S/H2O/h1H2/i/hT
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYOFNOQVPJJNP-MNYXATJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019018
Record name Hydrogen tritium oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

20.023 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13670-17-2
Record name Tritiated water
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13670-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water, heavy
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013670172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrogen tritium oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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